REACTION_SMILES
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[CH2:12]([Cl:13])[Cl:14].[CH3:15][c:16]1[cH:17][cH:18][c:19]([N+:24](=[O:25])[O-:26])[c:20]([CH2:21][OH:22])[cH:23]1.[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[O:1]=[Cr:2]([Cl:3])([O-:4])=[O:5].[nH+:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[CH3:15][c:16]1[cH:17][cH:18][c:19]([N+:24](=[O:25])[O-:26])[c:20]([CH:21]=[O:22])[cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])c(CO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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Cc1ccc([N+](=O)[O-])c(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |